molecular formula C8H12N2O2 B039115 butyl 1H-pyrazole-5-carboxylate CAS No. 122609-00-1

butyl 1H-pyrazole-5-carboxylate

Cat. No.: B039115
CAS No.: 122609-00-1
M. Wt: 168.19 g/mol
InChI Key: QFFIYHQSONBHJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 1H-pyrazole-5-carboxylate is a heterocyclic ester featuring a pyrazole ring substituted with a carboxylate group at the 5-position and a butyl ester moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure allows for functionalization at multiple sites, enabling the creation of derivatives with tailored properties. For example, substitutions on the pyrazole ring (e.g., aryl, alkyl, or nitro groups) and variations in the ester chain (e.g., ethyl, tert-butyl) modulate reactivity, solubility, and biological activity .

Properties

CAS No.

122609-00-1

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

butyl 1H-pyrazole-5-carboxylate

InChI

InChI=1S/C8H12N2O2/c1-2-3-6-12-8(11)7-4-5-9-10-7/h4-5H,2-3,6H2,1H3,(H,9,10)

InChI Key

QFFIYHQSONBHJM-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=NN1

Canonical SMILES

CCCCOC(=O)C1=CC=NN1

Other CAS No.

122609-00-1

Synonyms

1H-Pyrazole-3-carboxylicacid,butylester(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-3-carboxylic acid, butyl ester typically involves the esterification of 1H-Pyrazole-3-carboxylic acid with butanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction can be summarized as follows:

1H-Pyrazole-3-carboxylic acid+ButanolAcid Catalyst1H-Pyrazole-3-carboxylic acid, butyl ester+Water\text{1H-Pyrazole-3-carboxylic acid} + \text{Butanol} \xrightarrow{\text{Acid Catalyst}} \text{1H-Pyrazole-3-carboxylic acid, butyl ester} + \text{Water} 1H-Pyrazole-3-carboxylic acid+ButanolAcid Catalyst​1H-Pyrazole-3-carboxylic acid, butyl ester+Water

Industrial Production Methods: In industrial settings, the production of 1H-Pyrazole-3-carboxylic acid, butyl ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-3-carboxylic acid, butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .

Scientific Research Applications

1H-Pyrazole-3-carboxylic acid, butyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxylic acid, butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Physicochemical Properties

  • Boiling Points and Stability: Butyl esters generally exhibit higher boiling points than ethyl or methyl analogs due to increased van der Waals interactions. For example, butyl acetate (a model compound) has a boiling point of 126°C, compared to ethyl acetate’s 77°C . This trend likely extends to pyrazole carboxylates.
  • Hydrogen Bonding and Crystallinity: Ethyl and methyl esters form stronger hydrogen-bonding networks (via ester carbonyl groups), enhancing crystallinity. In contrast, bulkier tert-butyl esters introduce steric hindrance, often leading to amorphous solids .

Key Research Findings

  • Synthetic Efficiency: Ethyl esters are synthesized in higher yields (e.g., 89% in ) compared to tert-butyl derivatives, which require multi-step protection/deprotection sequences .
  • Biological Activity: Derivatives with trifluoromethyl groups (e.g., ) show enhanced metabolic stability, making them promising candidates for in vivo studies .
  • Crystallographic Utility: The SHELX system () is widely employed for refining structures of pyrazole carboxylates, leveraging their predictable hydrogen-bonding patterns .

Notes and Considerations

  • Solubility Trade-offs: While butyl esters improve lipophilicity, they may necessitate formulation aids (e.g., surfactants) for aqueous delivery.
  • Steric Effects: tert-Butyl groups can hinder reactions at the carboxylate site, requiring careful optimization of reaction conditions .

This analysis underscores the critical role of ester chain selection and ring substitution in dictating the functional profile of pyrazole carboxylates, guiding their application across diverse research domains.

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